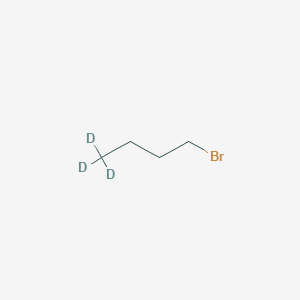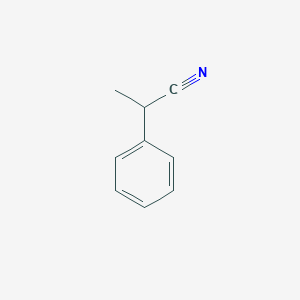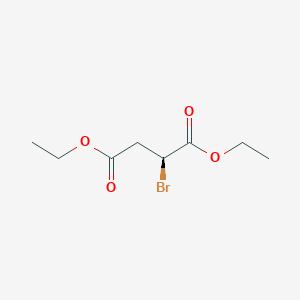
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) is a chemical compound with the molecular formula C8H13BrO4. It is also known as diethyl (2S)-bromosuccinate. This compound is widely used in scientific research and has various applications in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) is not fully understood. However, it is believed to act as an electrophilic reagent in organic synthesis. It can react with various nucleophiles such as alcohols, amines, and thiols to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI). However, it is not intended for use in drug formulations and is only used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) in lab experiments is its high reactivity towards various nucleophiles. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its toxicity. It should be handled with care and appropriate safety measures should be taken.
Orientations Futures
There are many potential future directions for research involving butanedioic acid, bromo-, diethyl ester, (2S)-(9CI). One area of interest is the development of new synthetic methods using this compound as a key reagent. Another potential direction is the synthesis of new compounds with biological activity using this compound as a starting material. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields of research.
Méthodes De Synthèse
The synthesis of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) can be achieved through the reaction of diethyl succinate with bromine in the presence of a catalyst such as aluminum chloride. The reaction takes place at room temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis for the preparation of various compounds. It is also used as a starting material for the synthesis of other important compounds such as alpha-bromo esters, alpha-hydroxy esters, and alpha-amino esters.
Propriétés
Numéro CAS |
158705-99-8 |
|---|---|
Nom du produit |
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) |
Formule moléculaire |
C8H13BrO4 |
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
diethyl (2S)-2-bromobutanedioate |
InChI |
InChI=1S/C8H13BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m0/s1 |
Clé InChI |
RUIJMAUNJVDAEE-LURJTMIESA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C(=O)OCC)Br |
SMILES |
CCOC(=O)CC(C(=O)OCC)Br |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)Br |
Synonymes |
Butanedioic acid, bromo-, diethyl ester, (2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)

![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)


![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)
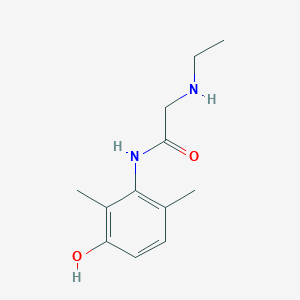
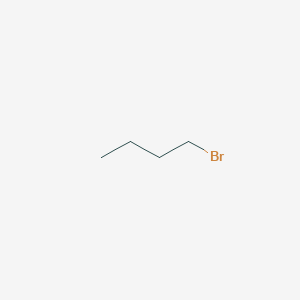
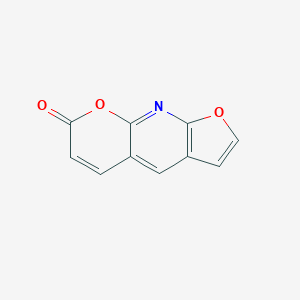
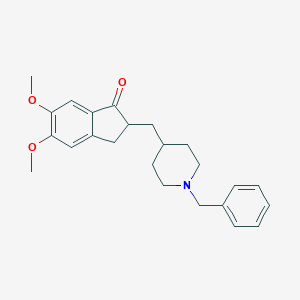
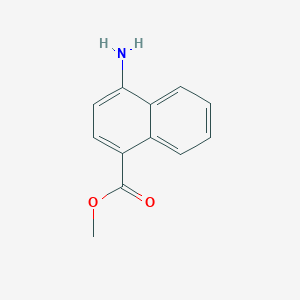
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
